

cis-Miyabenol C molecular weight and formula

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Compound of Interest

Compound Name: *cis-Miyabenol C*

Cat. No.: B1681358

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In-Depth Technical Guide to cis-Miyabenol C

For Researchers, Scientists, and Drug Development Professionals

Core Compound Details

cis-Miyabenol C is a naturally occurring stilbenoid, specifically a resveratrol trimer. It is an isomer of Miyabenol C and has been isolated from various plant sources, including grapevines (*Vitis vinifera*). This complex polyphenol has garnered significant interest within the scientific community for its diverse biological activities, positioning it as a promising candidate for further investigation in drug discovery and development.

| Property | Value | Source |
|-------------------|--|--------|
| Molecular Formula | C ₄₂ H ₃₂ O ₉ | |
| Molecular Weight | 680.70 g/mol | |
| IUPAC Name | 5-[(2R,3R)-6-hydroxy-4-[(2S,3S)-6-hydroxy-2-(4-hydroxyphenyl)-4-[(Z)-2-(4-hydroxyphenyl)ethenyl]-2,3-dihydro-1-benzofuran-3-yl]-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-3-yl]benzene-1,3-diol | [1] |
| CAS Number | 168037-22-7 | [1] |

Biological Activities and Pharmacological Potential

cis-Miyabenol C has demonstrated a range of biological activities, making it a molecule of high interest for therapeutic applications. Key activities include the inhibition of β -secretase, antioxidant effects, hyaluronidase inhibition, and ecdysteroid antagonist activity.

| Biological Activity | Assay | Key Findings |
|---------------------------------------|---|---|
| β -Secretase (BACE1) Inhibition | In vitro and cell-based assays | Markedly inhibits BACE1 activity, leading to a reduction in amyloid- β (A β) peptide production. |
| Antioxidant Activity | DPPH Radical Scavenging Assay | Exhibits antioxidative properties. |
| Hyaluronidase Inhibition | In vitro enzymatic assay | Shows strong hyaluronidase inhibitory effects. |
| Ecdysteroid Antagonist Activity | Drosophila melanogaster BII cell bioassay | Demonstrates antagonist activity at the ecdysteroid receptor. |

Experimental Protocols

β -Secretase (BACE1) Inhibition Assay

This protocol outlines the methodology used to determine the inhibitory effect of **cis-Miyabenol C** on β -secretase activity, a key enzyme in the pathogenesis of Alzheimer's disease.

1. Cell Culture and Treatment:

- Human neuroblastoma SH-SY5Y cells and murine neuroblastoma N2a cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
- Cells are seeded in multi-well plates and grown to approximately 80% confluency.
- Prior to treatment, the growth medium is replaced with a serum-free medium.

- **cis-Miyabenol C**, dissolved in a suitable solvent like DMSO, is added to the cells at various concentrations. A vehicle control (DMSO) is also included.
- Cells are incubated with the compound for a specified period (e.g., 24 hours).

2. Cell Lysis and Protein Quantification:

- After incubation, the cells are washed with ice-cold phosphate-buffered saline (PBS).
- Cells are lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease inhibitors.
- The cell lysates are centrifuged to pellet cellular debris, and the supernatant containing the soluble proteins is collected.
- The total protein concentration in each lysate is determined using a standard protein assay, such as the bicinchoninic acid (BCA) assay.

3. In Vitro β -Secretase Activity Assay:

- A commercially available β -secretase activity assay kit is used.
- The assay is typically performed in a 96-well plate format.
- Cell lysates (containing the BACE1 enzyme) are incubated with a specific BACE1 substrate conjugated to a fluorophore and a quencher.
- In the presence of active BACE1, the substrate is cleaved, separating the fluorophore from the quencher and resulting in a fluorescent signal.
- **cis-Miyabenol C** at various concentrations is added to the reaction mixture to assess its inhibitory effect.
- The fluorescence is measured over time using a fluorescence plate reader at the appropriate excitation and emission wavelengths.
- The rate of the reaction is calculated and compared between the treated and untreated samples to determine the percentage of inhibition.

4. Western Blot Analysis:

- To assess the levels of amyloid precursor protein (APP) and its cleavage products (e.g., sAPP β), western blotting is performed.
- Equal amounts of protein from the cell lysates are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
- The membrane is blocked and then incubated with primary antibodies specific for APP, sAPP β , and a loading control (e.g., β -actin).
- After washing, the membrane is incubated with a corresponding secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
- The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Ecdysteroid Antagonist Activity Assay

This bioassay is utilized to evaluate the ability of **cis-Miyabenol C** to interfere with the ecdysteroid signaling pathway in insects.

1. Cell Line and Culture:

- The *Drosophila melanogaster* BII cell line, which is responsive to ecdysteroids, is used.
- Cells are cultured in a suitable insect cell medium supplemented with fetal bovine serum.

2. Bioassay Procedure:

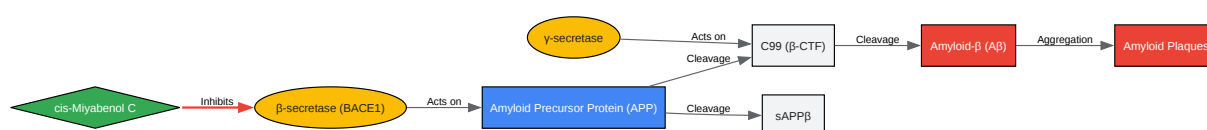
- The BII cells are seeded into a 96-well microplate.
- A suboptimal concentration of 20-hydroxyecdysone (20E), the active form of the insect molting hormone, is added to the wells to induce a response.
- **cis-Miyabenol C** is added to the wells at a range of concentrations in the presence of 20E.

- Control wells include cells with no treatment, cells with 20E alone, and cells with the vehicle solvent.
- The plates are incubated for a defined period (e.g., 3-4 days).

3. Measurement of Cell Proliferation:

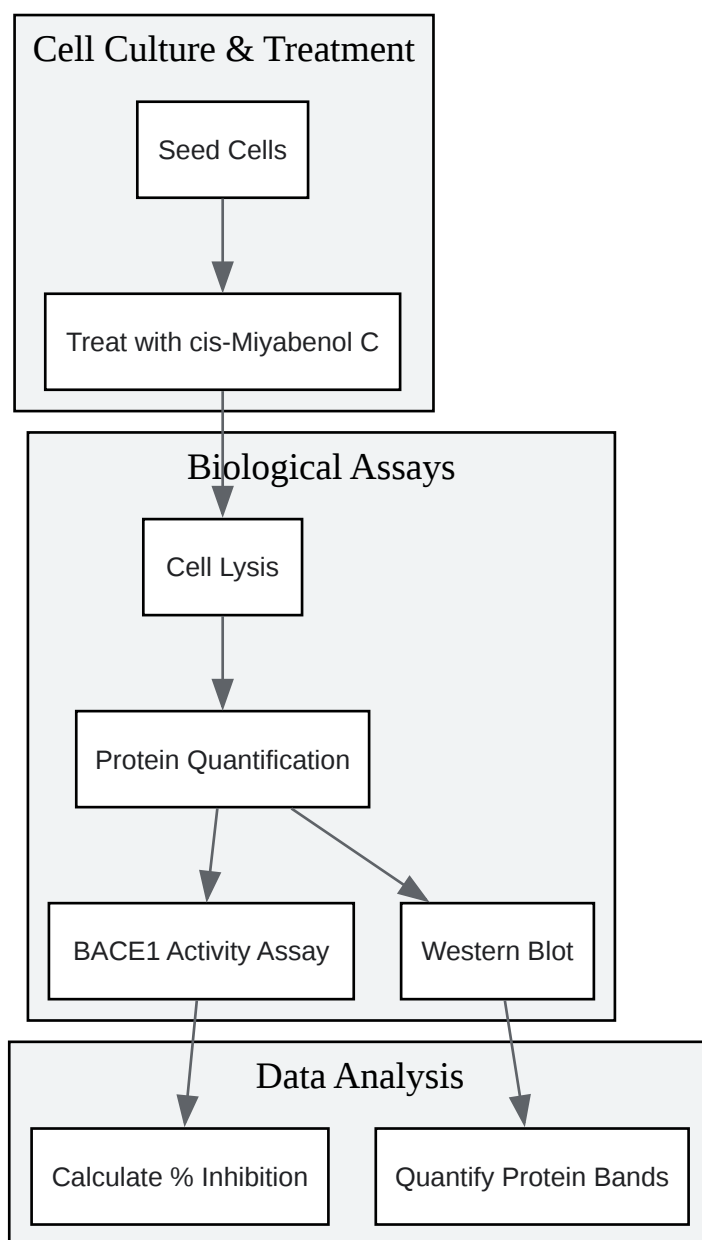
- The proliferation of the BII cells is inhibited by ecdysteroids. Antagonists will reverse this inhibition.
- Cell proliferation is quantified using a colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by measuring the activity of a constitutively expressed enzyme like alkaline phosphatase.
- The absorbance is read using a microplate reader.
- The antagonist activity is determined by the ability of **cis-Miyabenol C** to increase cell proliferation in the presence of 20E.

Signaling Pathway and Experimental Workflow Diagrams



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Caption: β -Secretase (BACE1) cleavage of APP and its inhibition by **cis-Miyabenol C**.



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Caption: Workflow for assessing the β -secretase inhibitory activity of **cis-Miyabenol C**.

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References

- 1. The Resveratrol Trimer Miyabenol C Inhibits β -Secretase Activity and β -Amyloid Generation | PLOS One [journals.plos.org]
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